5-Benzoyl-N-prop-2-ynyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide
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Overview
Description
5-Benzoyl-N-prop-2-ynyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide is a synthetic organic compound belonging to the class of pyrrolizines This compound is characterized by a benzoyl group attached to the pyrrolizine ring, along with a prop-2-ynyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-N-prop-2-ynyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolizine Ring: The pyrrolizine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a nitrile compound.
Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Prop-2-ynyl Group: The prop-2-ynyl group can be attached through a nucleophilic substitution reaction, using a suitable alkylating agent like propargyl bromide.
Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate compound with an amine, such as ammonia or a primary amine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-N-prop-2-ynyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or prop-2-ynyl groups, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or alkoxy groups.
Scientific Research Applications
5-Benzoyl-N-prop-2-ynyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Research: It is used as a probe to study biological pathways and molecular interactions in various cellular processes.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Benzoyl-N-prop-2-ynyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid: A similar compound with a carboxylic acid group instead of a carboxamide group.
N-Prop-2-ynyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide: A compound lacking the benzoyl group but retaining the prop-2-ynyl and carboxamide groups.
Uniqueness
5-Benzoyl-N-prop-2-ynyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoyl group enhances its potential interactions with biological targets, while the prop-2-ynyl group provides additional sites for chemical modification.
Properties
IUPAC Name |
5-benzoyl-N-prop-2-ynyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-11-19-18(22)14-10-12-20-15(14)8-9-16(20)17(21)13-6-4-3-5-7-13/h1,3-9,14H,10-12H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQAXJWNSMBQGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1CCN2C1=CC=C2C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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